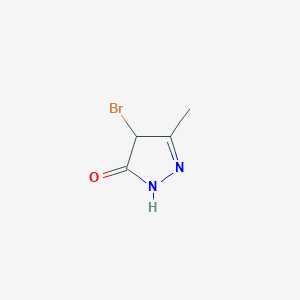
4-Butoxiphenilacetonitrilo
Descripción general
Descripción
4-Butoxyphenylacetonitrile (4-BPAN) is a phenylacetonitrile compound that has been used in the synthesis of a variety of compounds, including drugs and pharmaceuticals. It is a versatile intermediate that has been used in numerous synthetic pathways, and its properties make it suitable for a wide range of applications. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 4-BPAN.
Aplicaciones Científicas De Investigación
Investigación en proteómica
4-Butoxiphenilacetonitrilo: se utiliza en proteómica, que es el estudio a gran escala de las proteínas, particularmente sus estructuras y funciones. Este compuesto se utiliza como un producto especializado en la investigación de proteómica debido a su estabilidad química y reactividad, lo cual es esencial para la identificación y cuantificación de proteínas en muestras biológicas complejas .
Síntesis orgánica
En el campo de la química orgánica, This compound sirve como un bloque de construcción para la síntesis de varios compuestos orgánicos. Su grupo nitrilo puede sufrir múltiples reacciones, como hidrólisis y reducción, para formar los ácidos carboxílicos y aminas correspondientes, que son fundamentales en la creación de productos farmacéuticos y agroquímicos .
Ciencia de materiales
Los investigadores en ciencia de materiales pueden emplear This compound para el desarrollo de nuevos materiales poliméricos. El grupo butoxi en el compuesto puede participar en reacciones de polimerización, lo que lleva a materiales con aplicaciones potenciales en recubrimientos, adhesivos y elastómeros .
Química analítica
This compound: se utiliza como un compuesto estándar o de referencia en química analítica. Su espectro de masas bien definido lo hace adecuado para su uso en espectrometría de masas, lo que ayuda a identificar y cuantificar otros compuestos en una muestra dada .
Química medicinal
En química medicinal, This compound se explora por su potencial como intermedio en la síntesis de moléculas bioactivas. Su anillo fenilo, en particular, es un motivo común en el diseño de fármacos y se puede modificar aún más para mejorar la actividad biológica de un nuevo agente terapéutico .
Investigación agroquímica
La utilidad del compuesto en la investigación agroquímica radica en su potencial para convertirse en herbicidas, pesticidas e insecticidas. El grupo nitrilo se puede transformar en otros grupos funcionales que son activos contra diversas plagas agrícolas .
Ciencia ambiental
This compound: también puede encontrar aplicaciones en ciencia ambiental, particularmente en el estudio de contaminantes orgánicos. Sus propiedades químicas le permiten servir como un compuesto modelo para comprender el comportamiento de contaminantes orgánicos similares en el medio ambiente .
Educación química
Por último, This compound se puede utilizar en la educación química como una ayuda para la enseñanza para demostrar diversas reacciones orgánicas y vías de síntesis. Su reactividad proporciona un ejemplo práctico para los estudiantes que aprenden sobre la química de los nitrilos .
Propiedades
IUPAC Name |
2-(4-butoxyphenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-2-3-10-14-12-6-4-11(5-7-12)8-9-13/h4-7H,2-3,8,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKTHXBXIQFAXPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70192027 | |
| Record name | 4-Butoxyphenylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70192027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38746-93-9 | |
| Record name | 4-Butoxyphenylacetonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038746939 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Butoxyphenylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70192027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Butoxyphenylacetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B1266962.png)
![n-[2-Chloro-5-(trifluoromethyl)phenyl]-3-oxobutanamide](/img/structure/B1266963.png)












